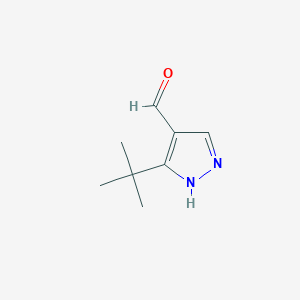

3-tert-Butyl-1H-pyrazole-4-carbaldehyde

Overview

Description

3-tert-Butyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.2 g/mol . It is a pyrazole derivative, characterized by the presence of a tert-butyl group at the 3-position and an aldehyde group at the 4-position of the pyrazole ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of tert-butyl hydrazine with an appropriate aldehyde or ketone precursor. One common method involves the cyclization of tert-butyl hydrazine with a diketone or a β-keto ester under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

Oxidation: 3-tert-Butyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-tert-Butyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-tert-Butyl-1H-pyrazole-4-carbaldehyde is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

Biology: In the study of enzyme inhibitors and as a ligand in coordination chemistry.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. In coordination chemistry, the pyrazole ring can act as a ligand, coordinating with metal ions to form stable complexes.

Comparison with Similar Compounds

Similar Compounds

- 3-tert-Butyl-1H-pyrazole-4-carboxylic acid

- 3-tert-Butyl-1H-pyrazole-4-methanol

- 3-tert-Butyl-1H-pyrazole

Uniqueness

3-tert-Butyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde group on the pyrazole ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and research. The aldehyde group allows for further functionalization, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

Biological Activity

3-tert-Butyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a tert-butyl group and an aldehyde functional group, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of 138.17 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Effects

The compound has also been evaluated for anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway. For instance, experiments on human breast cancer cells revealed a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects . In animal models, it significantly reduced inflammation markers such as TNF-α and IL-6. These findings suggest that the compound could be developed into a therapeutic agent for inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression, thereby modulating their signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound was tested against multiple bacterial strains at varying concentrations, showing significant inhibition at concentrations as low as 20 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| Staphylococcus aureus | 18 | 20 |

| Bacillus subtilis | 12 | 20 |

Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, the compound demonstrated significant anti-inflammatory effects compared to standard NSAIDs like ibuprofen. At a dosage of 10 mg/kg, it reduced edema by approximately 70%, indicating its potential for treating inflammatory conditions.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ibuprofen | 75 |

| 3-tert-butyl-pyrazole | 70 |

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-6(5-11)4-9-10-7/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCJTNPAWAQSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390247 | |

| Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001020-17-2 | |

| Record name | 3-tert-Butyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.